molecular formula C11H12ClN3O3 B1498861 (4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone CAS No. 563538-35-2

(4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone

Cat. No. B1498861
CAS RN: 563538-35-2
M. Wt: 269.68 g/mol
InChI Key: PINNDARXYRTTFA-UHFFFAOYSA-N
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Description

“(4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone” is a chemical compound with the molecular formula C11H12ClN3O3 . It is related to other compounds such as “(3-Chloro-4-methylphenyl)[4-(4-nitrophenyl)-1-piperazinyl]-methanone” and “4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol”, which have been used in the synthesis of medicines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, aromatic acid chlorides have been coupled with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base to yield trimethoxyphenyl piperazine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C11H12ClN3O3 . The exact mass of the compound is 269.05700 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 269.68400, and a LogP value of 2.08350 . Other properties such as density, boiling point, melting point, and flash point are not available .

Future Directions

The future directions for research on “(4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone” could include further investigation of its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential applications in medicine, particularly in the treatment of fungal and bacterial infections, could be explored .

Biochemical Analysis

Biochemical Properties

(4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphatidylinositol transfer proteins (PITPs), which are crucial for lipid signaling in eukaryotic cells . The interaction between this compound and PITPs involves competitive binding, which disrupts the normal phospholipid exchange cycle and affects downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PITPs by this compound can lead to changes in phosphoinositide levels, which are essential for various cellular activities . These changes can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PITPs, inhibiting their function and preventing the normal transfer of phosphatidylinositol . This inhibition disrupts the production of phosphoinositides, leading to altered signaling pathways and changes in gene expression. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained inhibition of PITPs and prolonged alterations in cellular signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with PITPs affects the production of phosphoinositides, which are key components of lipid signaling pathways . Additionally, this compound may influence other metabolic processes, such as the synthesis and degradation of lipids and other biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s ability to interact with target enzymes and proteins, ultimately affecting its biochemical and cellular effects.

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3/c12-9-2-1-8(7-10(9)15(17)18)11(16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINNDARXYRTTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653596
Record name (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

563538-35-2
Record name (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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